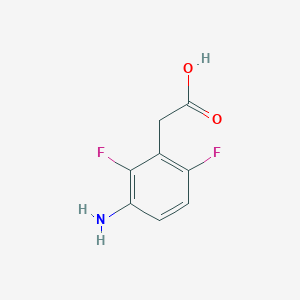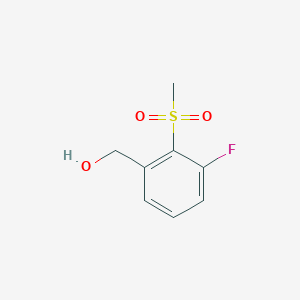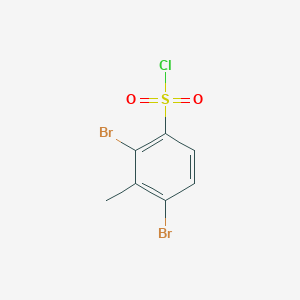![molecular formula C10H16F3NO3 B12852530 Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 54986-68-4](/img/structure/B12852530.png)
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: Sec-butyl 2-[(trifluoromethyl)amino]butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.
Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.
The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
54986-68-4 |
|---|---|
Formule moléculaire |
C10H16F3NO3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
JNMMVOUZYLQNKB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


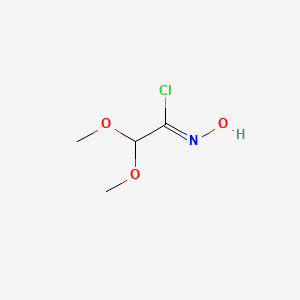
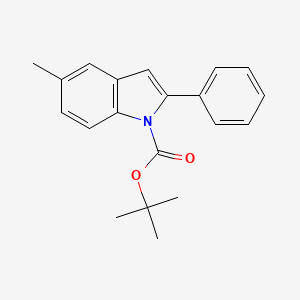
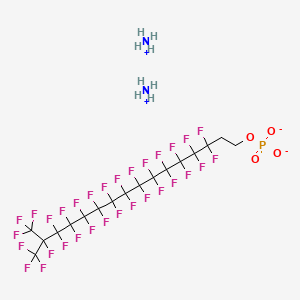

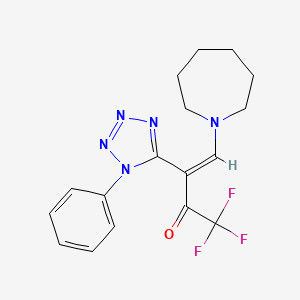
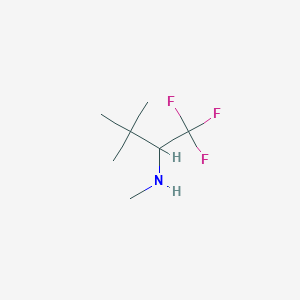
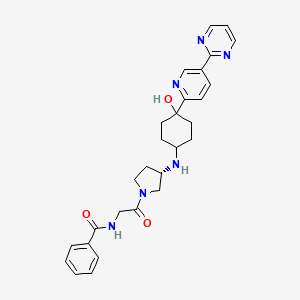
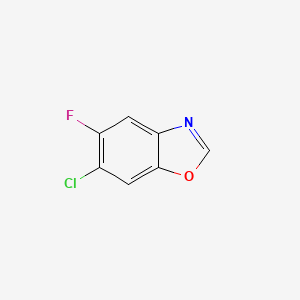
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


